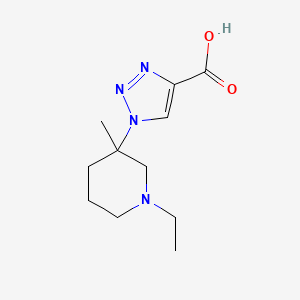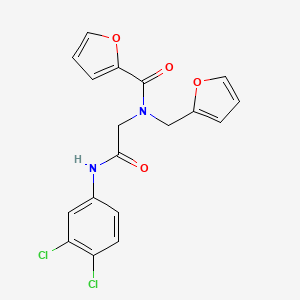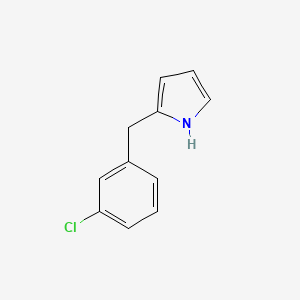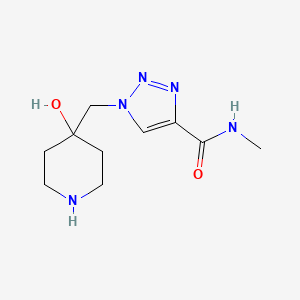
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields of the desired triazole product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors, which allow for better control over reaction parameters and can lead to higher efficiency and purity of the final product.
化学反应分析
Types of Reactions
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
科学研究应用
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxaldehyde
Uniqueness
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a piperidine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
1-(1-ethyl-3-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-3-14-6-4-5-11(2,8-14)15-7-9(10(16)17)12-13-15/h7H,3-6,8H2,1-2H3,(H,16,17) |
InChI 键 |
ULLNPMBMHZEKKT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC(C1)(C)N2C=C(N=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)



![2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)







![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)

